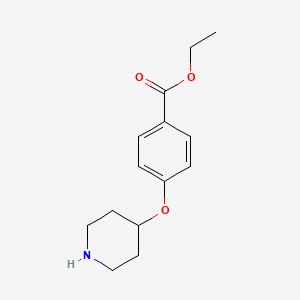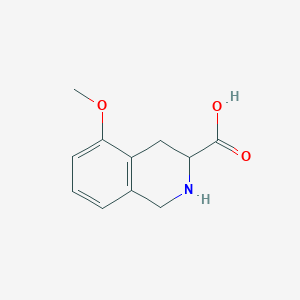![molecular formula C11H14F3N B13540809 1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
1-[2-(Trifluoromethyl)phenyl]butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Trifluoromethyl)benzyl)propylamine , is a chemical compound with the following structural formula:
C11H14F3N
It consists of a butylamine backbone with a trifluoromethyl-substituted phenyl group attached. The compound is typically found in its hydrochloride salt form, 1-[2-(Trifluoromethyl)phenyl]butan-2-amine hydrochloride (CAS Number: 1354962-67-6) .
Métodos De Preparación
Synthetic Routes:: Several synthetic routes can yield 1-[2-(Trifluoromethyl)phenyl]butan-2-amine. One common approach involves the reaction of 2-(trifluoromethyl)benzaldehyde with butylamine under appropriate conditions. The reaction proceeds via nucleophilic addition to the aldehyde, followed by reduction of the imine intermediate.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic protocols.
Análisis De Reacciones Químicas
1-[2-(Trifluoromethyl)phenyl]butan-2-amine can participate in various chemical reactions:
Reduction: It can undergo reduction reactions, converting the imine group to the corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups.
Oxidation: Oxidative processes may modify the compound.
Common reagents include reducing agents (e.g., sodium borohydride), nucleophiles, and oxidizing agents (e.g., hydrogen peroxide).
Major products depend on reaction conditions and substituents introduced during functionalization.
Aplicaciones Científicas De Investigación
1-[2-(Trifluoromethyl)phenyl]butan-2-amine finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Agrochemicals: It may serve as a building block for designing new pesticides.
Materials Science: The compound’s properties contribute to material design.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting biological processes.
Comparación Con Compuestos Similares
While 1-[2-(Trifluoromethyl)phenyl]butan-2-amine stands out due to its trifluoromethyl-substituted phenyl group, similar compounds include:
N-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine: (CAS Number: 74051-03-9) .
1-[2,5-bis(trifluoromethyl)phenyl]butan-1-amine: (CAS Number: 869318-87-6) .
Propiedades
Fórmula molecular |
C11H14F3N |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
1-[2-(trifluoromethyl)phenyl]butan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-9(15)7-8-5-3-4-6-10(8)11(12,13)14/h3-6,9H,2,7,15H2,1H3 |
Clave InChI |
KCDOUUPUKHRKAJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=CC=CC=C1C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)






